2-Methyl-6-(tributylstannyl)pyridine

Catalog No.
S730081
CAS No.
259807-95-9
M.F
C18H33NSn
M. Wt
382.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-6-(tributylstannyl)pyridine

CAS Number

259807-95-9

Product Name

2-Methyl-6-(tributylstannyl)pyridine

IUPAC Name

tributyl-(6-methylpyridin-2-yl)stannane

Molecular Formula

C18H33NSn

Molecular Weight

382.2 g/mol

InChI

InChI=1S/C6H6N.3C4H9.Sn/c1-6-4-2-3-5-7-6;3*1-3-4-2;/h2-4H,1H3;3*1,3-4H2,2H3;

InChI Key

USKQYZHWJZDNCM-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)C

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)C

2-Methyl-6-(tributylstannyl)pyridine is an organotin compound characterized by the presence of a tributyltin group attached to a pyridine ring. Its chemical formula is C₁₈H₃₃NSn, indicating a structure that includes a nitrogen atom within a six-membered aromatic ring. The compound features a methyl group at the 2-position and a bulky tributyltin substituent at the 6-position of the pyridine ring. This unique arrangement contributes to its distinct chemical properties and potential applications in various fields, including organic synthesis and materials science .

The reactivity of 2-Methyl-6-(tributylstannyl)pyridine can be attributed to the electrophilic nature of the tin atom within the tributyltin group. Common reactions include:

  • Stille Coupling: This reaction allows for the formation of new carbon-carbon bonds through the coupling of organotin compounds with organic halides.
  • Metalation-Stannylation Reactions: These involve the introduction of the tributyltin group onto the pyridine ring, typically at positions where substitution is favorable due to sterics or electronics .
  • Nucleophilic Substitution: The compound may also participate in nucleophilic substitution reactions, where the tributyltin group can be replaced by other nucleophiles.

The synthesis of 2-Methyl-6-(tributylstannyl)pyridine can be achieved through various methods, including:

  • Stille Coupling: This method involves reacting a suitable pyridine derivative with a halogenated tributyltin compound in the presence of a palladium catalyst.
  • Metalation-Stannylation: This approach typically requires the use of strong bases to deprotonate the pyridine ring, followed by reaction with tributyltin chloride .
  • Direct Alkylation: In some cases, direct alkylation methods may be employed, although this is less common due to steric hindrance.

2-Methyl-6-(tributylstannyl)pyridine serves as an important research tool in various domains:

  • Organic Synthesis: It is used as a reagent in coupling reactions to form complex organic molecules.
  • Materials Science: The compound's unique properties make it suitable for developing new materials with specific functionalities.
  • Biological Research: Its potential biological activities make it a candidate for further studies in pharmacology and medicinal chemistry .

Research into the interactions of 2-Methyl-6-(tributylstannyl)pyridine with other chemical species is crucial for understanding its reactivity and potential applications. Interaction studies often focus on:

  • Reactivity with Nucleophiles: Understanding how it reacts with various nucleophiles can provide insights into its utility in synthetic chemistry.
  • Biological Interactions: Investigating its interactions with biological targets can help assess its pharmacological potential .

Several compounds exhibit structural similarities to 2-Methyl-6-(tributylstannyl)pyridine. Here are some notable examples:

Compound NameChemical FormulaKey Features
2-Methyl-4-(tributylstannyl)pyridineC₁₃H₂₉SnTributyltin at position 4; higher reactivity
2-(Tributylstannyl)pyridineC₁₂H₂₉SnNo methyl group; simpler structure
3-Methyl-6-(tributylstannyl)pyridineC₁₈H₃₃NSnMethyl at position 3; different electronic effects
2-Ethyl-6-(tributylstannyl)pyridineC₁₈H₃₃NSnEthyl substituent; altered sterics and reactivity

The uniqueness of 2-Methyl-6-(tributylstannyl)pyridine lies in its specific positioning of substituents, which influences its reactivity and potential applications compared to these similar compounds .

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Dates

Modify: 2023-08-15

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